molecular formula C16H13FN2O B2571282 N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide CAS No. 1423710-27-3

N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide

Cat. No. B2571282
CAS RN: 1423710-27-3
M. Wt: 268.291
InChI Key: IWPRBJBQIXYFRB-UHFFFAOYSA-N
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Description

The compound “N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide” belongs to the class of organic compounds known as benzamides, which are compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring . The cyanomethyl group (N≡CCH2–) is a type of nitrile group .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as NMR, SEC, DLS, and TEM . Normal mode analysis (NMA) is a technique that can be used to describe the flexible states accessible to a protein about an equilibrium position .


Chemical Reactions Analysis

The chemical reactivity of similar compounds like N-cyanomethyl-2-chloroisonicotinamide has been studied. These compounds are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

This study explores a mild, amide-directed fluorination of various C-H bonds mediated by iron, demonstrating broad substrate scope and functional group tolerance without the use of noble metals. The reaction involves N-fluoro-2-methylbenzamides and suggests that similar fluoroamide compounds might be used in selective fluorination processes, a technique critical for the synthesis of complex organic molecules with potential applications in material science and drug development (Groendyke, AbuSalim, & Cook, 2016).

Behavioral Responses and Bioefficacy of Some Aromatic Amides Against Aedes aegypti

Research on synthetic aromatic amides, including variations in chain length and substitution patterns on the phenyl ring, has been conducted to study repellent activity against Aedes aegypti mosquitoes. This suggests that fluoroamide derivatives might have potential applications in developing new insect repellents or studying insect behavior and control strategies (Garud, Ganesan, Prakash, Vijayaraghavan, & Shinde, 2011).

A High Sensitive Biosensor for Analyte Determination

The development of a modified carbon paste electrode for the electrocatalytic determination of specific analytes introduces the application of complex amides in creating sensitive and selective biosensors. These can be employed in medical diagnostics, environmental monitoring, or the food industry to detect various biomolecules or chemical substances with high precision and sensitivity (Karimi-Maleh, Tahernejad-Javazmi, Ensafi, Moradi, Mallakpour, & Beitollahi, 2014).

Microwave-Induced Synthesis of Fluorobenzamides as Antimicrobial Analogs

The synthesis and evaluation of fluorobenzamides for antimicrobial activity highlight the role of fluoroamide compounds in developing new antimicrobial agents. These compounds, characterized by the presence of a fluorine atom and specific structural motifs, have shown significant activity against various bacterial and fungal strains, indicating their potential in addressing antibiotic resistance and developing new therapeutic agents (Desai, Rajpara, & Joshi, 2013).

Future Directions

The future directions in the study of similar compounds like N-cyanomethyl-2-chloroisonicotinamide involve the development of novel plant immune inducers and the use of these compounds in crop protection .

properties

IUPAC Name

N-(cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-12-7-8-15(17)14(11-12)16(20)19(10-9-18)13-5-3-2-4-6-13/h2-8,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPRBJBQIXYFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)N(CC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide

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